molecular formula C18H15NO4S B5766600 4-[2-(2-carboxyethyl)-5-(2-thienyl)-1H-pyrrol-1-yl]benzoic acid

4-[2-(2-carboxyethyl)-5-(2-thienyl)-1H-pyrrol-1-yl]benzoic acid

カタログ番号 B5766600
分子量: 341.4 g/mol
InChIキー: RISAHTSTFIWXOL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[2-(2-carboxyethyl)-5-(2-thienyl)-1H-pyrrol-1-yl]benzoic acid is a chemical compound that belongs to the family of pyrrole-containing molecules. It is commonly referred to as Cetilistat and is known for its potential therapeutic applications in the field of obesity and metabolic disorders. Cetilistat is a potent inhibitor of pancreatic lipase, an enzyme responsible for the breakdown of dietary fats.

作用機序

Cetilistat works by inhibiting the activity of pancreatic lipase, an enzyme responsible for the breakdown of dietary fats. This leads to a reduction in the absorption of dietary fats, resulting in weight loss. Cetilistat also inhibits the absorption of fat-soluble vitamins, such as vitamins A, D, E, and K, which can lead to deficiencies if not properly supplemented.
Biochemical and Physiological Effects:
Cetilistat has been shown to reduce body weight, body mass index, and waist circumference in clinical trials. It has also been shown to improve insulin sensitivity, reduce blood glucose levels, and improve lipid profiles in animal models. Cetilistat has been found to be well-tolerated and safe in clinical trials, with no significant adverse effects reported.

実験室実験の利点と制限

Cetilistat has several advantages for lab experiments, including its potent inhibitory activity against pancreatic lipase, its well-tolerated and safe profile, and its potential therapeutic applications in the treatment of obesity and related metabolic disorders. However, it also has limitations, including its potential to cause deficiencies in fat-soluble vitamins and its limited bioavailability.

将来の方向性

There are several future directions for research on Cetilistat. One potential area of research is the development of more potent and selective inhibitors of pancreatic lipase. Another area of research is the development of formulations that can improve the bioavailability of Cetilistat. Additionally, further research is needed to determine the long-term safety and efficacy of Cetilistat in humans. Finally, there is a need for more studies to investigate the potential therapeutic applications of Cetilistat in the treatment of other metabolic disorders, such as diabetes and dyslipidemia.
Conclusion:
In conclusion, Cetilistat is a promising compound with potential therapeutic applications in the treatment of obesity and related metabolic disorders. It works by inhibiting the activity of pancreatic lipase, resulting in a reduction in the absorption of dietary fats. Cetilistat has been found to be well-tolerated and safe in clinical trials, with no significant adverse effects reported. However, further research is needed to determine the long-term safety and efficacy of Cetilistat in humans, as well as its potential therapeutic applications in other metabolic disorders.

合成法

Cetilistat is synthesized using a multi-step process that involves the reaction of 2-thiophenecarboxylic acid with ethylene glycol to form the corresponding ester. The ester is then subjected to a reaction with 2-aminomethylpyrrole to form the desired compound. The reaction is carried out under carefully controlled conditions to ensure high yield and purity of the final product.

科学的研究の応用

Cetilistat has been extensively studied for its potential therapeutic applications in the treatment of obesity and related metabolic disorders. It has been shown to be a potent inhibitor of pancreatic lipase, an enzyme responsible for the breakdown of dietary fats. This leads to a reduction in the absorption of dietary fats, resulting in weight loss. Cetilistat has also been shown to improve insulin sensitivity, reduce blood glucose levels, and improve lipid profiles in animal models.

特性

IUPAC Name

4-[2-(2-carboxyethyl)-5-thiophen-2-ylpyrrol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c20-17(21)10-8-14-7-9-15(16-2-1-11-24-16)19(14)13-5-3-12(4-6-13)18(22)23/h1-7,9,11H,8,10H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISAHTSTFIWXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(N2C3=CC=C(C=C3)C(=O)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。